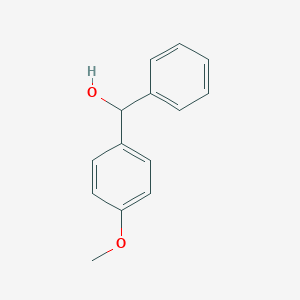

(4-Methoxyphenyl)(phenyl)methanol

Description

The exact mass of the compound (4-Methoxyphenyl)(phenyl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5186. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methoxyphenyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxyphenyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGZWXVLBIZFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903232 | |

| Record name | NoName_3861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-44-5 | |

| Record name | 4-Methoxybenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 720-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxybenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol (CAS 720-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is a secondary alcohol with the CAS number 720-44-5. Its structure, featuring a phenyl group and a methoxy-substituted phenyl group attached to a carbinol carbon, makes it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, common synthesis routes with detailed experimental protocols, spectroscopic data, and known chemical reactions. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide explores the bioactivity of structurally related compounds to offer insights into its potential pharmacological applications and provides a general workflow for such investigations.

Physicochemical Properties

The fundamental physicochemical properties of (4-Methoxyphenyl)(phenyl)methanol are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference(s) |

| CAS Number | 720-44-5 | |

| Molecular Formula | C₁₄H₁₄O₂ | |

| Molecular Weight | 214.26 g/mol | |

| Melting Point | 67-69 °C | |

| Boiling Point | 363.2 °C at 760 mmHg | |

| Density | 1.121 g/cm³ | |

| Flash Point | 164.5 °C | |

| LogP | 2.77690 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Appearance | Solid | |

| IUPAC Name | (4-methoxyphenyl)(phenyl)methanol |

Synthesis and Experimental Protocols

(4-Methoxyphenyl)(phenyl)methanol is commonly synthesized via two primary routes: the Grignard reaction and the reduction of the corresponding ketone, 4-methoxybenzophenone.

Synthesis via Grignard Reaction

This method involves the nucleophilic addition of a phenyl Grignard reagent to p-anisaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Bromobenzene

-

Iodine crystal (optional, as initiator)

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Grignar Reagent (Phenylmagnesium Bromide):

-

All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.

-

Place magnesium turnings (1.2 equivalents) in a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with p-Anisaldehyde:

-

Dissolve p-anisaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the p-anisaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two times with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Methoxyphenyl)(phenyl)methanol.

-

Synthesis via Reduction of 4-Methoxybenzophenone

This alternative route involves the reduction of the ketone 4-methoxybenzophenone using a suitable reducing agent like sodium borohydride.

Materials:

-

4-Methoxybenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Water

-

Aqueous HCl (1M) or Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve 4-methoxybenzophenone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water, followed by 1M HCl or saturated NH₄Cl solution until the bubbling ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Add water and an organic solvent (e.g., dichloromethane or ethyl acetate) to the residue and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice more with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the crude alcohol by recrystallization to obtain pure (4-Methoxyphenyl)(phenyl)methanol.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (4-Methoxyphenyl)(phenyl)methanol. Below are the expected characteristic spectral data.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H, Ar-H of phenyl ring)δ ~6.8-7.2 ppm (m, 4H, Ar-H of methoxyphenyl ring)δ ~5.7 ppm (s, 1H, CH-OH)δ ~3.8 ppm (s, 3H, OCH₃)δ ~2.0-3.0 ppm (br s, 1H, OH) |

| ¹³C NMR | δ ~159 ppm (Ar-C-OCH₃)δ ~144 ppm (Ar-C of phenyl ring)δ ~136 ppm (Ar-C of methoxyphenyl ring)δ ~126-129 ppm (Ar-CH signals)δ ~114 ppm (Ar-CH ortho to OCH₃)δ ~75 ppm (CH-OH)δ ~55 ppm (OCH₃) |

| FTIR (cm⁻¹) | ~3600-3200 (broad, O-H stretch)~3100-3000 (C-H stretch, aromatic)~2950-2850 (C-H stretch, aliphatic OCH₃)~1610, 1510 (C=C stretch, aromatic)~1250 (C-O stretch, aryl ether)~1030 (C-O stretch, secondary alcohol) |

| Mass Spec (m/z) | 214 (M⁺), 197 (M⁺ - OH), 183 (M⁺ - OCH₃), 137, 105, 77 |

Chemical Reactions

The primary functional groups, a secondary alcohol and a methoxy-activated aromatic ring, dictate the reactivity of (4-Methoxyphenyl)(phenyl)methanol.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-methoxybenzophenone, using common oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis (e.g., H₂SO₄) or in the presence of a coupling agent will form the corresponding ester at the hydroxyl group.

-

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.

-

Substitution: The hydroxyl group can be substituted by halogens using reagents like SOCl₂ (for chlorination) or PBr₃ (for bromination).

Biological Activity and Drug Development Applications

Direct studies on the biological activity of (4-Methoxyphenyl)(phenyl)methanol (CAS 720-44-5) are limited in the available scientific literature. However, the benzhydrol scaffold is a common motif in pharmacologically active molecules. Analysis of structurally related compounds can provide valuable insights into its potential applications.

Cytotoxicity and Antitumor Potential

Structurally similar benzophenone derivatives have demonstrated significant biological effects. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone , a related ketone, exhibits potent cytotoxicity and has been shown to inhibit tubulin assembly, a mechanism of action for several established anticancer drugs. Derivatives of 4-allyl-2-methoxyphenol have also shown cytotoxicity against human breast cancer cell lines (MCF-7). This suggests that the core structure of (4-Methoxyphenyl)(phenyl)methanol could serve as a template for the development of novel cytotoxic agents.

Antifungal Activity

Benzophenone derivatives have been investigated for their antifungal properties. Studies on various substituted benzophenones have shown inhibitory activity against a range of phytopathogenic fungi. While data for the specific title compound is not available, the general class of compounds shows promise for the development of new antifungal agents.

General Workflow for Bioactivity Screening

For a compound like (4-Methoxyphenyl)(phenyl)methanol with an unexplored biological profile, a standard screening cascade is essential. This workflow is designed to identify potential therapeutic applications and is highly relevant for drug development professionals.

Conclusion

(4-Methoxyphenyl)(phenyl)methanol is a well-characterized compound with established synthesis routes and predictable chemical reactivity. Its value lies primarily as a building block in organic synthesis. While its own pharmacological profile remains largely unexplored, the documented activities of structurally related benzhydrols and benzophenones suggest that it and its derivatives warrant further investigation as potential cytotoxic and antifungal agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate this and similar molecules for novel therapeutic applications.

(4-Methoxyphenyl)(phenyl)methanol molecular weight and formula

A Technical Guide to (4-Methoxyphenyl)(phenyl)methanol

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of (4-Methoxyphenyl)(phenyl)methanol, a significant chemical intermediate in various research and development applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is a secondary alcohol containing both a phenyl and a 4-methoxyphenyl group attached to the carbinol carbon.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2][3] |

| Molecular Weight | 214.26 g/mol | [1][2][4] |

| CAS Number | 720-44-5 | [1][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 363.2 °C at 760 mmHg | [1] |

| Density | 1.121 g/cm³ | [1] |

Experimental Protocols

The synthesis of (4-Methoxyphenyl)(phenyl)methanol can be achieved through various established organic chemistry methodologies. The most common and illustrative method is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. An alternative route is the reduction of the corresponding ketone.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of (4-Methoxyphenyl)(phenyl)methanol by the reaction of phenylmagnesium bromide with 4-methoxybenzaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be thoroughly dried in an oven to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, which is indicated by the formation of a cloudy solution and gentle refluxing. Gentle heating or the addition of an iodine crystal may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Methoxybenzaldehyde:

-

Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether and place this solution in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic extracts and wash them with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Methoxyphenyl)(phenyl)methanol.

-

Protocol 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The resulting spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the hydroxyl proton (a broad singlet), and the benzylic proton (a singlet around 5.8 ppm).

-

¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the two aromatic rings, the methoxy carbon, and the carbinol carbon.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid product using a KBr pellet or as a thin film.

-

The spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group.

-

Strong absorptions corresponding to C-H bonds of the aromatic rings and the C-O stretching of the ether and alcohol groups will also be present.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of (4-Methoxyphenyl)(phenyl)methanol via the Grignard reaction.

Caption: Grignard synthesis of (4-Methoxyphenyl)(phenyl)methanol.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Synthonix, Inc > 720-44-5 | (4-Methoxyphenyl)(phenyl)methanol [synthonix.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS [orgspectroscopyint.blogspot.com]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

An In-depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)(phenyl)methanol, also known by its IUPAC name, is a diarylmethanol compound that serves as a valuable intermediate in organic synthesis. Its structural motif, the benzhydrol core, is a recurring feature in a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of (4-Methoxyphenyl)(phenyl)methanol, with a focus on data relevant to researchers in the fields of chemistry and drug development.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is (4-Methoxyphenyl)(phenyl)methanol .[] It is also commonly referred to by several synonyms, the most prevalent being 4-Methoxybenzhydrol.[2]

Chemical Structure and Properties

The molecular structure consists of a central methanol carbon atom bonded to a phenyl group, a 4-methoxyphenyl group, and a hydroxyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)(phenyl)methanol | [] |

| CAS Number | 720-44-5 | [2][3] |

| Molecular Formula | C₁₄H₁₄O₂ | [2][3] |

| Molecular Weight | 214.26 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 363.2 °C at 760 mmHg | [3] |

| InChI Key | BEGZWXVLBIZFKQ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | [] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons of both the phenyl and 4-methoxyphenyl rings, a singlet for the methoxy group protons, and a signal for the benzylic proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the benzylic carbon. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group, C-O stretching of the alcohol and ether, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of (4-Methoxyphenyl)(phenyl)methanol

The primary and most efficient method for the synthesis of (4-Methoxyphenyl)(phenyl)methanol is the Grignard reaction. This can be achieved through two principal routes, both of which are widely applicable for the preparation of diarylmethanols.

Synthetic Pathways Overview

The two main retrosynthetic disconnections for (4-Methoxyphenyl)(phenyl)methanol lead to two viable Grignard synthesis routes:

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Route A: Reaction of Phenylmagnesium Bromide with 4-Methoxybenzaldehyde

This is a representative protocol based on standard Grignard reaction procedures.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be oven-dried to be completely free of moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of cloudiness and bubbling.

-

Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Methoxybenzaldehyde:

-

Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether or THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the 4-methoxybenzaldehyde solution to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude (4-Methoxyphenyl)(phenyl)methanol by recrystallization or silica gel column chromatography.

-

Route B: Reaction of 4-Methoxyphenylmagnesium Bromide with Benzaldehyde

This route is analogous to Route A, with the roles of the aryl halide and the aldehyde reversed.

Materials:

-

Magnesium turnings

-

4-Bromoanisole

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography

Procedure:

The procedure is similar to Route A, with the following modifications:

-

The Grignard reagent is prepared from 4-bromoanisole and magnesium.

-

The prepared 4-methoxyphenylmagnesium bromide is then reacted with benzaldehyde.

-

The work-up and purification steps are analogous to those described for Route A.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (4-methoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-methoxyphenyl)(phenyl)methanol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Molecular Structure and Proton Environments

(4-methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, possesses a chemical structure with distinct proton environments that give rise to a characteristic 1H NMR spectrum. The molecule consists of a phenyl group and a 4-methoxyphenyl group attached to a central carbinol carbon. The protons on the aromatic rings, the methoxy group, the benzylic position, and the hydroxyl group each produce unique signals.

1H NMR Spectral Data

The 1H NMR spectrum of (4-methoxyphenyl)(phenyl)methanol was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The resulting data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Aromatic Protons (Phenyl & Methoxyphenyl) | 7.42 – 7.29 | Multiplet (m) | - | 7H |

| Aromatic Protons (Methoxyphenyl) | 6.92 – 6.87 | Multiplet (m) | - | 2H |

| Benzylic Proton (-CHOH) | 5.84 | Doublet (d) | 3.5 | 1H |

| Methoxy Protons (-OCH₃) | 3.82 | Singlet (s) | - | 3H |

| Hydroxyl Proton (-OH) | 2.19 | Doublet (d) | 3.6 | 1H |

Note: The multiplet at 7.42 – 7.29 ppm encompasses the five protons of the unsubstituted phenyl ring and two of the protons from the 4-methoxyphenyl ring. The multiplet at 6.92 – 6.87 ppm corresponds to the remaining two protons of the 4-methoxyphenyl ring. The hydroxyl proton's chemical shift and multiplicity can be variable and are dependent on factors such as concentration and temperature.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small organic molecule such as (4-methoxyphenyl)(phenyl)methanol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the (4-methoxyphenyl)(phenyl)methanol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum is acquired on a 400 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard one-pulse proton experiment is utilized.

-

Key acquisition parameters include:

-

Pulse width: Typically around 30 degrees.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

The free induction decay (FID) is recorded.

4. Data Processing:

-

The FID is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is carried out to determine the relative proton ratios.

Visualization of Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of (4-methoxyphenyl)(phenyl)methanol with its distinct proton environments labeled to correspond with the 1H NMR data.

Caption: Molecular structure of (4-methoxyphenyl)(phenyl)methanol with proton assignments.

An In-depth Technical Guide to the 13C NMR Spectral Data of 4-Methoxybenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxybenzhydrol, also known as (4-methoxyphenyl)(phenyl)methanol. The information presented herein is intended to support research, drug development, and quality control activities where the precise identification and structural elucidation of this compound are critical.

13C NMR Spectral Data

The 13C NMR spectrum of 4-Methoxybenzhydrol was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Data Summary

The following table summarizes the assigned 13C NMR chemical shifts for 4-Methoxybenzhydrol. The carbon numbering corresponds to the structure depicted in Figure 1.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 144.1 |

| C2, C6 | 126.3 |

| C3, C5 | 128.4 |

| C4 | 127.4 |

| C1' | 136.4 |

| C2', C6' | 127.6 |

| C3', C5' | 113.8 |

| C4' | 159.0 |

| Cα | 75.6 |

| OCH₃ | 55.2 |

Experimental Protocol

The 13C NMR spectrum was obtained using a standard NMR spectroscopic protocol for small organic molecules.

Instrumentation:

-

Spectrometer: A high-resolution NMR spectrometer operating at a frequency of, for example, 100 MHz for ¹³C nuclei.

-

Probe: A standard 5 mm broadband probe.

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

-

Concentration: Approximately 20-30 mg of 4-Methoxybenzhydrol was dissolved in 0.6-0.7 mL of CDCl₃.

-

Standard: The residual solvent peak of CDCl₃ (δ = 77.16 ppm) was used as an internal standard for chemical shift referencing.

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was used to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans: A sufficient number of scans (typically ranging from 128 to 1024) were co-added to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment was conducted at a constant temperature, typically 298 K (25 °C).

Data Processing:

-

The acquired Free Induction Decay (FID) was processed with an exponential multiplication function to improve the signal-to-noise ratio.

-

A Fourier transform was applied to the processed FID to obtain the frequency-domain spectrum.

-

Phase and baseline corrections were applied to the spectrum to ensure accurate peak integration and chemical shift determination.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms of 4-Methoxybenzhydrol and the corresponding 13C NMR signals is visualized in the following diagram.

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of (4-Methoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol. This document details the characteristic vibrational frequencies, experimental protocols for sample analysis, and a logical workflow for spectral interpretation, serving as a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Molecular Structure and Functional Groups

(4-Methoxyphenyl)(phenyl)methanol (C₁₄H₁₄O₂) is a secondary alcohol containing a phenyl group, a p-methoxyphenyl group, and a hydroxyl group attached to a central carbon. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

-

Hydroxyl group (-OH): Responsible for a characteristic broad stretching vibration.

-

Aryl Ether (C-O-C): The methoxy group attached to the phenyl ring results in specific stretching vibrations.

-

Secondary Alcohol (C-O-H): The C-O bond of the alcohol function has a distinct stretching frequency.

-

Aromatic Rings (C=C and C-H): The phenyl and p-methoxyphenyl groups exhibit characteristic stretching and bending vibrations.

-

Alkyl C-H: The methyl group of the methoxy substituent has its own stretching and bending modes.

Infrared Spectral Data

The infrared spectrum of (4-Methoxyphenyl)(phenyl)methanol is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. While gas-phase spectral data is available, solid-state measurements (e.g., using a KBr pellet or Nujol mull) are more common for this type of compound and may show shifts in peak positions and changes in peak shapes due to intermolecular interactions, such as hydrogen bonding.

The following table summarizes the expected and observed IR absorption bands for (4-Methoxyphenyl)(phenyl)methanol. The gas-phase data is sourced from the NIST/EPA Gas-Phase Infrared Database[1]. The expected solid-phase ranges are based on established correlations for the relevant functional groups.

| Vibrational Mode | Expected Range (Solid Phase, cm⁻¹) | Observed Frequency (Gas Phase, cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | ~3640 (sharp) | Secondary Alcohol |

| Aromatic C-H Stretch | 3000-3100 | 3030, 3060 | Aromatic Rings |

| Aliphatic C-H Stretch (asymmetric) | 2950-2970 | 2955 | Methoxy Group (-OCH₃) |

| Aliphatic C-H Stretch (symmetric) | 2830-2850 | 2838 | Methoxy Group (-OCH₃) |

| Aromatic C=C Stretch | 1450-1600 | 1610, 1585, 1512, 1493, 1454 | Aromatic Rings |

| C-O Stretch (Alcohol) | 1050-1150 | 1073 | Secondary Alcohol |

| C-O-C Stretch (Aryl Ether, asymmetric) | 1210-1260 | 1249 | Aryl Ether |

| C-O-C Stretch (Aryl Ether, symmetric) | 1020-1075 | 1034 | Aryl Ether |

| O-H Bend | 1330-1420 | Not clearly resolved | Secondary Alcohol |

| Aromatic C-H Out-of-Plane Bending | 690-900 | 833, 756, 735, 700 | Aromatic Rings |

Note on Gas vs. Solid Phase Spectra: The most significant difference is observed in the O-H stretching region. In the gas phase, the O-H stretch appears as a sharp band around 3640 cm⁻¹, representing free, non-hydrogen-bonded hydroxyl groups. In the solid state, intermolecular hydrogen bonding causes this peak to broaden significantly and shift to a lower frequency (typically 3200-3600 cm⁻¹).

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation. For a solid compound like (4-Methoxyphenyl)(phenyl)methanol, the following methods are recommended:

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality solid-state IR spectra.

-

Sample Preparation: Grind 1-2 mg of (4-Methoxyphenyl)(phenyl)methanol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Thin Solid Film Method

This method is a quick alternative to the KBr pellet technique.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of (4-Methoxyphenyl)(phenyl)methanol in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Spectral Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

Logical Workflow for IR Spectral Analysis

The interpretation of the IR spectrum of (4-Methoxyphenyl)(phenyl)methanol follows a systematic approach to identify the key functional groups. The following diagram illustrates this logical workflow.

Caption: Logical workflow for the IR spectral analysis of (4-Methoxyphenyl)(phenyl)methanol.

This comprehensive guide provides the necessary data and protocols for the accurate and efficient analysis of (4-Methoxyphenyl)(phenyl)methanol using infrared spectroscopy, supporting its application in research and development.

References

Mass Spectrometry Analysis of (4-Methoxyphenyl)(phenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (4-Methoxyphenyl)(phenyl)methanol, a key chemical intermediate in various synthetic processes. This document outlines the expected fragmentation patterns under electron ionization, presents a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and visualizes the core processes for enhanced understanding.

Introduction

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is an aromatic alcohol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol .[1][2] Its structure, featuring a phenyl group, a 4-methoxyphenyl group, and a hydroxyl-bearing benzylic carbon, dictates its behavior in mass spectrometry. Understanding its fragmentation is crucial for its identification and characterization in complex mixtures, which is a common requirement in pharmaceutical development and quality control. This guide focuses on the most common mass spectrometric technique for such compounds: Electron Ionization (EI).

Electron Ionization Mass Spectrometry and Fragmentation Pathway

Upon entering the ion source of a mass spectrometer, (4-Methoxyphenyl)(phenyl)methanol undergoes electron ionization (EI), where a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, characteristic ions.

The fragmentation of (4-Methoxyphenyl)(phenyl)methanol is primarily driven by the stability of the resulting carbocations. The presence of the electron-donating methoxy group on one of the phenyl rings significantly influences the fragmentation pathway.

Key Fragmentation Steps:

-

Formation of the Molecular Ion: The initial event is the formation of the molecular ion at m/z 214.

-

Loss of a Hydrogen Radical: Cleavage of the C-H bond at the benzylic position can lead to the formation of an [M-1]⁺ ion at m/z 213.

-

Loss of a Hydroxyl Radical: The cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH), a common fragmentation for alcohols, leading to a fragment at m/z 197.[3]

-

Formation of the 4-Methoxybenzoyl Cation: A significant fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring. This results in the formation of the highly stable 4-methoxybenzoyl cation at m/z 135.

-

Formation of the Phenylmethylidyne Cation: Subsequent loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation can lead to the formation of a cation at m/z 107.

-

Formation of the Phenyl Cation: The cleavage of the bond between the benzylic carbon and the 4-methoxyphenyl group can lead to the formation of the phenyl cation at m/z 77.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for (4-Methoxyphenyl)(phenyl)methanol under electron ionization.

| m/z | Proposed Fragment Ion | Relative Abundance (Predicted) |

| 214 | [C₁₄H₁₄O₂]⁺• (Molecular Ion) | Moderate |

| 197 | [C₁₄H₁₃O]⁺ | Low |

| 181 | [C₁₃H₉O]⁺ | Low |

| 135 | [C₈H₇O]⁺ | High (likely base peak) |

| 107 | [C₇H₇]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation pathway of (4-Methoxyphenyl)(phenyl)methanol.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of (4-Methoxyphenyl)(phenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

-

Standard Solution Preparation: Prepare a stock solution of (4-Methoxyphenyl)(phenyl)methanol at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

Instrumentation

-

Gas Chromatograph: An Agilent 8860 GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A non-polar or low-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic alcohols.[4]

GC-MS Parameters

| Parameter | Setting |

| GC Inlet | |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 1 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 280 °C, hold for 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Scan Range | m/z 40 - 450 |

Data Analysis

-

Total Ion Chromatogram (TIC): Obtain the TIC to determine the retention time of (4-Methoxyphenyl)(phenyl)methanol.

-

Mass Spectrum: Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Library Search: Compare the acquired mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.

-

Fragmentation Analysis: Manually interpret the mass spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted fragmentation pattern.

Experimental Workflow Diagram

Caption: General experimental workflow for the GC-MS analysis of (4-Methoxyphenyl)(phenyl)methanol.

Conclusion

The mass spectrometric analysis of (4-Methoxyphenyl)(phenyl)methanol by GC-MS with electron ionization provides a robust method for its identification and characterization. The fragmentation pattern is predictable and dominated by the formation of stable, resonance-stabilized carbocations, with the 4-methoxybenzoyl cation at m/z 135 often being the most abundant fragment. The detailed experimental protocol provided in this guide offers a starting point for developing and validating analytical methods for this compound in various research and industrial settings. Careful optimization of GC and MS parameters will ensure high-quality, reproducible results.

References

An In-depth Technical Guide on the Crystal Structure of Tris(4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tris(4-methoxyphenyl)methanol, a molecule of interest in materials science and medicinal chemistry. This document details the crystallographic data, experimental protocols for its structural determination, and visual representations of its experimental workflow and a potential application in drug delivery.

Core Crystallographic Data

The crystal structure of tris(4-methoxyphenyl)methanol (C₂₂H₂₂O₄) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁.[1][2] The asymmetric unit contains two independent molecules, which are linked into dimers by a weak O-H···O hydrogen bond.[1][2]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₂H₂₂O₄ |

| Formula Weight | 350.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.336(2) |

| b (Å) | 10.541(1) |

| c (Å) | 13.384(2) |

| α (°) | 90 |

| β (°) | 95.34(1) |

| γ (°) | 90 |

| Volume (ų) | 1876.1(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.239 |

| Absorption Coefficient (mm⁻¹) | 0.084 |

| F(000) | 744 |

| Crystal Size (mm³) | 0.40 x 0.35 x 0.20 |

| θ range for data collection (°) | 2.15 to 24.97 |

| Index ranges | 0 ≤ h ≤ 15, 0 ≤ k ≤ 12, -15 ≤ l ≤ 15 |

| Reflections collected | 3488 |

| Independent reflections | 3298 [R(int) = 0.016] |

| Completeness to θ = 24.97° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3298 / 1 / 487 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.0355, wR2 = 0.0933 |

| R indices (all data) | R1 = 0.0418, wR2 = 0.0987 |

| Largest diff. peak and hole (e.Å⁻³) | 0.211 and -0.173 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Molecule 1) | Length (Molecule 2) |

| O(1)-C(1) | 1.449(3) | 1.450(3) |

| O(2)-C(14) | 1.368(3) | 1.366(3) |

| O(3)-C(24) | 1.369(3) | 1.368(3) |

| O(4)-C(34) | 1.371(3) | 1.370(3) |

| C(1)-C(11) | 1.542(3) | 1.543(3) |

| C(1)-C(21) | 1.541(3) | 1.541(3) |

| C(1)-C(31) | 1.542(3) | 1.542(3) |

Table 3: Selected Bond Angles (°)

| Angle | Value (Molecule 1) | Value (Molecule 2) |

| C(11)-C(1)-O(1) | 108.9(2) | 108.8(2) |

| C(21)-C(1)-O(1) | 105.8(2) | 105.9(2) |

| C(31)-C(1)-O(1) | 110.1(2) | 110.0(2) |

| C(21)-C(1)-C(11) | 111.4(2) | 111.3(2) |

| C(31)-C(1)-C(11) | 110.1(2) | 110.2(2) |

| C(31)-C(1)-C(21) | 110.4(2) | 110.5(2) |

Experimental Protocols

The determination of the crystal structure of tris(4-methoxyphenyl)methanol involved the following key steps:

1. Synthesis and Crystallization: A sample of tris(4-methoxyphenyl)methanol was obtained commercially. Crystals suitable for single-crystal X-ray diffraction were grown by the slow evaporation of a solution of the compound in light petroleum (b.p. 313-333 K).[2]

2. X-ray Data Collection: A colorless prismatic crystal was mounted on a glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Cell constants and an orientation matrix were obtained from a least-squares refinement of the setting angles of 25 carefully centered reflections. Data were collected using ω-2θ scans.

3. Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS86 program. The refinement was carried out by full-matrix least-squares on F² using SHELXL93. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the crystal structure determination of tris(4-methoxyphenyl)methanol.

Logical Relationship: Tris(4-methoxyphenyl)methanol in Drug Conjugate Design

Recent research has explored the use of tris(4-methoxyphenyl)methanol derivatives as hydrophobic moieties in the creation of anti-cancer prodrugs. The following diagram illustrates the logical relationship in this application.

Caption: Logical relationship of tris(4-methoxyphenyl)methanol as a component in a drug conjugate.

References

An In-Depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxyphenyl)(phenyl)methanol, a versatile secondary alcohol with applications in organic synthesis and medicinal chemistry. The guide details its chemical identity, physical properties, synthesis, and purification, with a focus on providing actionable information for laboratory use.

Chemical Identity and Synonyms

(4-Methoxyphenyl)(phenyl)methanol is a chemical compound with the molecular formula C₁₄H₁₄O₂. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

| Synonym | CAS Number |

| 4-Methoxybenzhydrol | 720-44-5 |

| p-Anisylphenylmethanol | 720-44-5 |

| (4-Anisyl)(phenyl)methanol | 720-44-5 |

| 4-Methoxy-α-phenylbenzenemethanol | 720-44-5 |

| Benzenemethanol, 4-methoxy-α-phenyl- | 720-44-5 |

| p-Methoxybenzhydryl alcohol | 720-44-5 |

| α-(4-Methoxyphenyl)benzyl alcohol | 720-44-5 |

| 4-Methoxydiphenylmethanol | 720-44-5 |

| NSC 5186 | 720-44-5 |

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxyphenyl)(phenyl)methanol is presented in the table below, facilitating its use in experimental design and theoretical modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 63-69 °C | |

| Boiling Point | 363.2 °C at 760 mmHg | |

| Purity | >97% | [1] |

Synthesis of (4-Methoxyphenyl)(phenyl)methanol

The most common and efficient method for the synthesis of (4-Methoxyphenyl)(phenyl)methanol is the Grignard reaction. This involves the reaction of a phenyl Grignard reagent with p-anisaldehyde or the reaction of an anisyl Grignard reagent with benzaldehyde. A detailed experimental protocol for the former is provided below.

Experimental Protocol: Grignard Reaction

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

p-Anisaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the bromobenzene solution is added to the flask to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with p-Anisaldehyde:

-

A solution of p-anisaldehyde in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

The Grignard reagent solution is cooled in an ice bath.

-

The p-anisaldehyde solution is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

The reaction mixture is quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification

The crude (4-Methoxyphenyl)(phenyl)methanol can be purified by recrystallization or column chromatography.

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene/hexane. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexane, and dried.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used as the eluent.

Application in Organic Synthesis: A Workflow for Tamoxifen Analogue Synthesis

(4-Methoxyphenyl)(phenyl)methanol and its derivatives are valuable intermediates in the synthesis of biologically active molecules. One notable application is in the preparation of tamoxifen analogues, which are selective estrogen receptor modulators (SERMs) used in the treatment of breast cancer. The hydroxyl group of (4-Methoxyphenyl)(phenyl)methanol can be used as a handle for further chemical modifications to build the complex structure of these drugs.

Below is a conceptual workflow illustrating the use of a (4-Methoxyphenyl)(phenyl)methanol core in the synthesis of a tamoxifen analogue.

Caption: Synthetic workflow for a Tamoxifen analogue.

This diagram illustrates a generalized synthetic pathway where (4-Methoxyphenyl)(phenyl)methanol serves as a key building block. The initial Grignard reaction produces the core alcohol. This intermediate then undergoes functionalization, for instance, an etherification to introduce a side chain that is characteristic of tamoxifen and its analogues. This functionalized intermediate is then coupled with another molecular fragment to yield the final tamoxifen analogue. This workflow highlights the strategic importance of (4-Methoxyphenyl)(phenyl)methanol in constructing complex, biologically active molecules.

Conclusion

(4-Methoxyphenyl)(phenyl)methanol is a readily accessible and synthetically versatile secondary alcohol. Its straightforward synthesis via the Grignard reaction and its utility as a precursor for more complex molecules, such as tamoxifen analogues, make it a valuable compound for researchers in organic synthesis and drug discovery. This guide provides the essential technical information required for its synthesis, purification, and application in a laboratory setting.

References

The Multifaceted Biological Activities of 4-Methoxyphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenol, also known as mequinol, and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of biological activities. The presence of the methoxy group on the phenol ring significantly influences their physicochemical properties, often enhancing their bioavailability and potency. These compounds have garnered substantial interest in the scientific community for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory to anticancer, antimicrobial, neuroprotective, and antidiabetic effects. This technical guide provides a comprehensive overview of the biological activities of 4-methoxyphenol derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms, particularly the modulation of key signaling pathways.

Quantitative Data on Biological Activities

The biological efficacy of 4-methoxyphenol derivatives has been quantified in numerous studies. The following tables summarize key data, including IC50 values for antioxidant, anti-inflammatory, and anticancer activities, as well as Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

Antioxidant Activity

The antioxidant capacity of 4-methoxyphenol derivatives is often evaluated by their ability to scavenge free radicals.

| Compound | Assay | IC50 Value | Reference |

| 2-Allyl-4-methoxyphenol | DPPH | > Eugenol & Isoeugenol | [1] |

| 2,4-Dimethoxyphenol | DPPH | > Eugenol & Isoeugenol | [1] |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | 1.13 times higher than Ascorbic Acid | [2] |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4 times higher than Ascorbic Acid | [2] |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH | ~1.4 times higher than Ascorbic Acid | [2] |

| 4-(4-Methoxyphenyl)-2-butanone and 4-methyl-3-thiosemicarbazide derivative (MT4MX2B) | DPPH | 400.2 ppm | [3] |

Anti-inflammatory Activity

Several 4-methoxyphenol derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.

| Compound | Target/Assay | Cell Line | IC50 Value/Effect | Reference |

| 4-Methoxyhonokiol | iNOS and COX-2 expression | RAW 264.7 macrophages | Significant inhibition | [4] |

| 2-Methoxy-4-vinylphenol | NO and PGE2 production | RAW 264.7 cells | Dose-dependent inhibition | |

| p-Methoxyphenol dimer | COX-2 expression | RAW 264.7 cells | Inhibited LPS-stimulated expression | [5] |

| 2-tert-Butyl-4-methoxyphenol (BHA) in combination with BHT | Cox2 and Tnfa gene expression | RAW 264.7 cells | Potent anti-inflammatory activity | [6] |

Anticancer and Cytotoxic Activity

The cytotoxic effects of 4-methoxyphenol derivatives have been evaluated against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

| 4-Allyl-2-methoxyphenol derivatives | MCF-7 (Breast Cancer) | Good activity | [7][8] |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in the series | [2] |

| p-Methoxyphenol dimer | RAW 264.7 cells | 0.7 mM | [5] |

| p-Methoxyphenol (monomer) | RAW 264.7 cells | 2.2 mM | [5] |

Antimicrobial Activity

Certain 4-methoxyphenol derivatives exhibit inhibitory activity against pathogenic and food spoilage bacteria.

| Compound | Microorganism | MIC (mM) | Reference |

| Eugenol (a 4-methoxyphenol derivative) | Shewanella putrefaciens | 3.125 | [9] |

| Eugenol | Staphylococcus aureus | 6.25 | [9] |

| Vanillin (a 4-methoxyphenol derivative) | Staphylococcus aureus | IC50 = 1.38 mM | [10] |

| Capsaicin (contains a 4-hydroxy-3-methoxybenzyl moiety) | Staphylococcus aureus | 12.5 | [9] |

| Capsaicin | Shewanella putrefaciens | 12.5 | [9] |

Key Signaling Pathways Modulated by 4-Methoxyphenol Derivatives

The biological activities of 4-methoxyphenol derivatives are often mediated through their interaction with and modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many 4-methoxyphenol derivatives exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress and inflammation. Certain 4-methoxyphenol derivatives have been shown to selectively inhibit the phosphorylation of p38 and JNK without affecting ERK phosphorylation.[4] This targeted inhibition contributes to their anti-inflammatory and other biological effects.

Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). Some phytochemicals, including phenolic compounds, are known to induce the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense mechanisms.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 4-methoxyphenol derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution protected from light.

-

-

Assay Procedure :

-

In a 96-well microplate, add a specific volume of various concentrations of the test compound to different wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and DPPH solution.

-

Ascorbic acid or a similar known antioxidant can be used as a positive control.

-

-

Incubation and Measurement :

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution in each well at 517 nm using a microplate reader.

-

-

Calculation :

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation :

-

FRAP Reagent : Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure :

-

Add a small volume of the test compound solution to a test tube or microplate well.

-

Add the pre-warmed FRAP reagent to the sample.

-

-

Incubation and Measurement :

-

Incubate the mixture at 37°C for a specific duration (typically 4-30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

-

Quantification :

-

The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or another standard antioxidant.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Culture and Treatment :

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-methoxyphenol derivative for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation :

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Formazan Solubilization :

-

Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement :

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Calculation :

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

-

Other Notable Biological Activities

Beyond the core activities, 4-methoxyphenol derivatives have shown promise in other therapeutic areas.

-

Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases.[14] For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to inhibit glutamate-induced excitotoxicity in primary cultured rat cortical cells.[15]

-

Antidiabetic Properties : Certain 4-methoxyphenol derivatives, such as 2,5-dimethoxy(4-methoxyphenyl)benzamide and 4-methoxychalcone, have exhibited antidiabetic potential by enhancing glucose uptake in muscle cells and improving glucose tolerance in animal models.[16][17]

Conclusion

4-Methoxyphenol and its derivatives constitute a promising class of bioactive compounds with a diverse range of therapeutic properties. Their antioxidant, anti-inflammatory, and anticancer activities are well-documented and are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK, as well as the activation of the Nrf2 antioxidant response. The expanding research into their neuroprotective, antidiabetic, and antimicrobial effects further underscores their potential in drug discovery and development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the mechanisms of action and therapeutic potential of these versatile molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of 4-methoxyphenol derivatives into clinical applications.

References

- 1. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | MDPI [mdpi.com]

- 3. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 4. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti [neliti.com]

- 8. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]

- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msjonline.org [msjonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

- 17. Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone | MDPI [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of (4-Methoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Methoxyphenyl)(phenyl)methanol (CAS No. 720-44-5), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-Methoxybenzhydrol, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |

| Molecular Weight | 214.26 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point | 363.2 °C at 760 mmHg | [2] |

| Flash Point | 164.5 °C | [2] |

| Density | 1.121 g/cm³ | [2] |

| Vapor Pressure | 6.55E-06 mmHg at 25°C | [2] |

| pKa | 13.61±0.20 (Predicted) | [2] |

| LogP | 2.77690 | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Hazard Identification and GHS Classification

While a definitive, universally adopted GHS classification is not consistently available across all sources, the available information suggests that (4-Methoxyphenyl)(phenyl)methanol should be handled with care. It is considered a hazardous chemical, and some suppliers classify it under UN 3077, as an environmentally hazardous substance, solid, n.o.s.[3]

Potential Hazards:

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed.

Safety and Handling Precautions

Proper handling of (4-Methoxyphenyl)(phenyl)methanol is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE Category | Specification |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |

General Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-